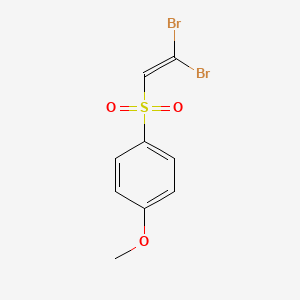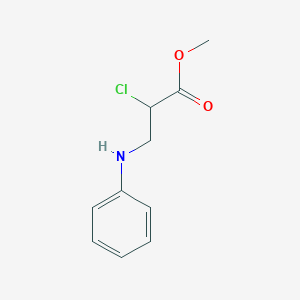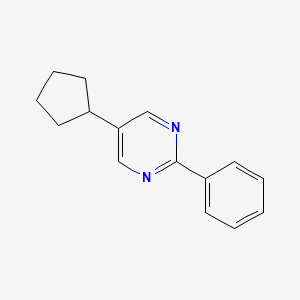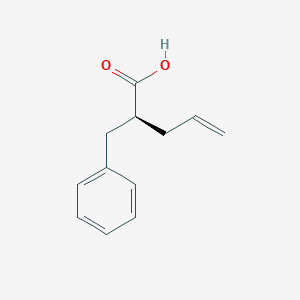
(S)-2-Benzylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Benzylpent-4-enoic acid is an organic compound that features a benzyl group attached to a pentenoic acid backbone This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis to ensure the correct stereochemistry. A typical synthetic route might involve the following steps:
Starting Material: Begin with a suitable benzyl halide and an appropriate pentenoic acid derivative.
Asymmetric Catalysis: Use a chiral catalyst to induce the (S)-configuration during the formation of the carbon-carbon bond.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale asymmetric synthesis. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable chiral catalysts would also be important to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
(S)-2-Benzylpent-4-enoic acid can undergo a variety of chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitrobenzyl derivatives or halobenzyl derivatives.
科学的研究の応用
(S)-2-Benzylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with chiral centers.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (S)-2-Benzylpent-4-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carboxylic acid group and aromatic ring. The (S)-configuration is crucial for its binding affinity and specificity. In chemical reactions, the double bond and carboxylic acid group are key reactive sites that determine its reactivity and the types of products formed.
類似化合物との比較
Similar Compounds
®-2-Benzylpent-4-enoic acid: The enantiomer of (S)-2-Benzylpent-4-enoic acid, with different stereochemistry.
2-Phenylbutyric acid: Similar structure but lacks the double bond in the pentenoic acid moiety.
Cinnamic acid: Contains a similar aromatic ring and double bond but differs in the position of the carboxylic acid group.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct reactivity and potential biological activity. The combination of an aromatic ring with an unsaturated carboxylic acid makes it a versatile compound in both synthetic and biological applications.
特性
CAS番号 |
93780-03-1 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
(2S)-2-benzylpent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m0/s1 |
InChIキー |
VDJGCNARLOCVIY-NSHDSACASA-N |
異性体SMILES |
C=CC[C@@H](CC1=CC=CC=C1)C(=O)O |
正規SMILES |
C=CCC(CC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


mercury](/img/structure/B14358400.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
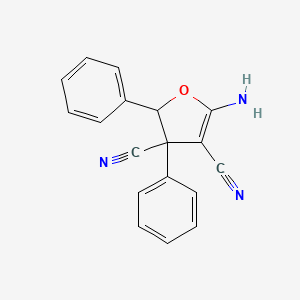
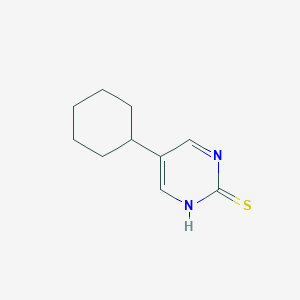
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
